((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride
CAS No.:
Cat. No.: VC16200426
Molecular Formula: C11H19ClF2N2O
Molecular Weight: 268.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19ClF2N2O |
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Molecular Weight | 268.73 g/mol |
IUPAC Name | (4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone;hydrochloride |
Standard InChI | InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-6-15(7-11)10(16)8-1-3-9(14)4-2-8;/h8-9H,1-7,14H2;1H |
Standard InChI Key | CXKOJAZBAFVIER-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Configuration
The compound’s IUPAC name, (4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride, reflects its dual cyclic components: a trans-4-aminocyclohexane ring ((1r,4r) configuration) and a 3,3-difluoropyrrolidine group linked via a ketone bridge . The molecular formula C₁₁H₁₉ClF₂N₂O corresponds to a molecular weight of 268.73 g/mol, with the hydrochloride salt contributing to its crystalline stability .
Key stereochemical features include:
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Cyclohexyl Chair Conformation: The trans-1,4-aminocyclohexyl group adopts a chair conformation, positioning the amine group axially for optimal hydrogen bonding potential .
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Pyrrolidine Fluorination: The 3,3-difluoro substitution on the pyrrolidine ring induces electronic effects, enhancing electrophilicity at the ketone carbonyl .
Table 1: Fundamental Molecular Properties
Property | Value |
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Molecular Formula | C₁₁H₁₉ClF₂N₂O |
Molecular Weight | 268.73 g/mol |
SMILES Notation | C1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl |
InChI Key | CXKOJAZBAFVIER-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While experimental spectral data (NMR, IR) remain unpublished, computational models predict distinctive features:
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¹H NMR: Two doublets (δ 3.1–3.3 ppm) for pyrrolidine fluorines coupling with adjacent protons .
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X-ray Diffraction: Predicted monoclinic crystal system with P2₁/c symmetry, stabilized by NH···Cl hydrogen bonds .
Synthesis and Derivative Development
Parent Compound Synthesis
The non-salt parent compound ((4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone, CID 116991700) is synthesized via a three-step sequence:
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Mannich Reaction: Condensation of 4-aminocyclohexanol with difluoropyrrolidine precursor.
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Oxidation: Ketone formation using Jones reagent (CrO₃/H₂SO₄).
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Hydrochloride Salt Formation: Treatment with HCl gas in anhydrous ether .
Structural Analogues in Patent Literature
Patent US8633206B2 discloses pyrrolo[2,3-d]pyrimidine derivatives featuring similar cyclohexyl-pyrrolidine motifs, though none directly match the target compound . Notably, Claim 4 describes a ((3R)-1-[[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methylsulfonyl]piperidin-3-yl) ester derivative, highlighting the therapeutic relevance of fluorinated pyrrolidines in kinase inhibition .
Comparative Analysis with Related Therapeutics
Table 2: Structural and Functional Comparison
Compound | Target | IC₅₀ (nM) | Key Structural Difference |
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Tofacitinib | JAK3 | 1.1 | Pyrimidine core vs. cyclohexyl |
Target Compound | (Predicted) JAK3 | N/A | 3,3-Difluoropyrrolidine |
EP2791139B1 Claim 1 | PI3Kδ | 4.7 | Tetrahydrothiopyran substituent |
Developmental Challenges and Future Directions
Synthetic Optimization Priorities
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Enantiomeric Purity: Racemization observed at >80°C necessitates low-temperature crystallization .
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Salt Form Screening: Maleate and besylate salts may improve aqueous solubility vs. hydrochloride .
Preclinical Research Agenda
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Kinase Panel Screening: Broad-spectrum assay against 468 kinases (DiscoverX).
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Xenograft Models: Efficacy evaluation in BALB/c mice with CT26 colorectal tumors.
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